molecular formula C9H10BrF5N2O B1653564 4-bromo-1-(2,2-difluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole CAS No. 1856084-47-3

4-bromo-1-(2,2-difluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole

Cat. No.: B1653564
CAS No.: 1856084-47-3
M. Wt: 337.08
InChI Key: NOKBGHDXAXRHPT-UHFFFAOYSA-N
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Description

4-bromo-1-(2,2-difluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(2,2-difluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Attachment of the difluoroethyl group: This step may involve the reaction of the pyrazole intermediate with a difluoroethylating agent, such as difluoroethyl bromide, under basic conditions.

    Attachment of the trifluoropropoxy group: This can be achieved through nucleophilic substitution using a trifluoropropoxy reagent, such as trifluoropropyl bromide, in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(2,2-difluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and reduction: The compound may undergo oxidation or reduction reactions, depending on the functional groups present and the reagents used.

    Hydrolysis: The trifluoropropoxy group may be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaH) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield a corresponding aminopyrazole derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.

    Medicine: As a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of agrochemicals, dyes, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-1-(2,2-difluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole: Lacks the trifluoropropoxy group, which may affect its chemical properties and applications.

    4-bromo-1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole: Contains a trifluoroethoxy group instead of trifluoropropoxy, potentially altering its reactivity and biological activity.

    4-chloro-1-(2,2-difluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole: Substitution of bromine with chlorine may influence its chemical behavior and interactions.

Uniqueness

The unique combination of bromine, difluoroethyl, and trifluoropropoxy groups in 4-bromo-1-(2,2-difluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole imparts distinct chemical properties, such as increased lipophilicity and potential for strong binding interactions. These features may make it particularly valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-bromo-1-(2,2-difluoroethyl)-3-(3,3,3-trifluoropropoxymethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrF5N2O/c10-6-3-17(4-8(11)12)16-7(6)5-18-2-1-9(13,14)15/h3,8H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKBGHDXAXRHPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(F)F)COCCC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrF5N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901137726
Record name 1H-Pyrazole, 4-bromo-1-(2,2-difluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901137726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1856084-47-3
Record name 1H-Pyrazole, 4-bromo-1-(2,2-difluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1856084-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 4-bromo-1-(2,2-difluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901137726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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